Benzamide, 4-(difluoromethyl)-N-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-N-methoxy-N-methylbenzamide is an organic compound characterized by the presence of a difluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-N-methoxy-N-methylbenzamide typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the reaction of benzamide derivatives with difluorocarbene reagents under controlled conditions. The reaction often requires the presence of a base such as potassium hydroxide (KOH) and a solvent like acetonitrile (MeCN) to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as silver or palladium, are often employed to enhance the efficiency and selectivity of the reaction. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction can produce difluoromethylated benzyl alcohols .
Scientific Research Applications
4-(Difluoromethyl)-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their functions through various pathways .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)-N-methoxy-N-methylbenzamide
- 4-(Difluoromethyl)-N-methoxy-N-ethylbenzamide
- 4-(Difluoromethyl)-N-ethoxy-N-methylbenzamide
Comparison: 4-(Difluoromethyl)-N-methoxy-N-methylbenzamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl analogs, the difluoromethyl group offers different hydrogen bonding capabilities and metabolic stability. This uniqueness makes it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-7(4-6-8)9(11)12/h3-6,9H,1-2H3 |
InChI Key |
LEJCXPWMIGWHIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.